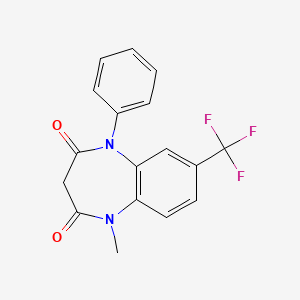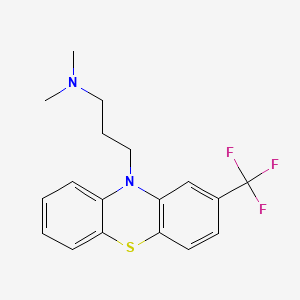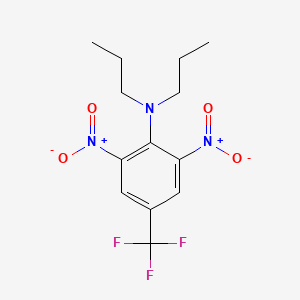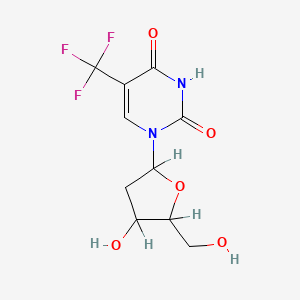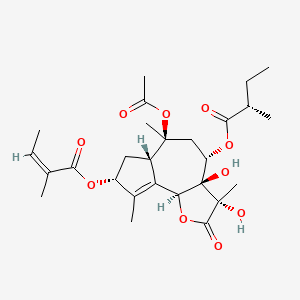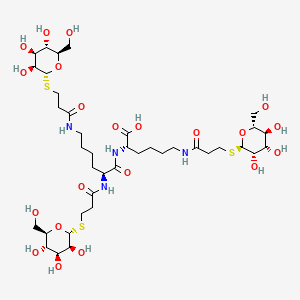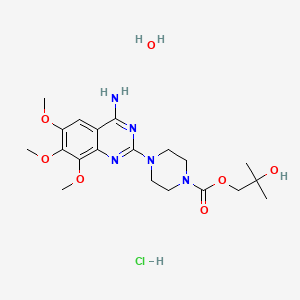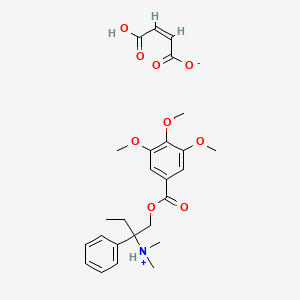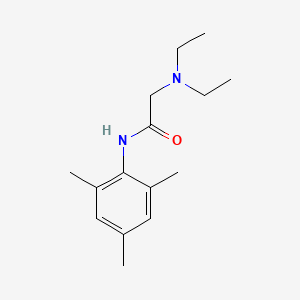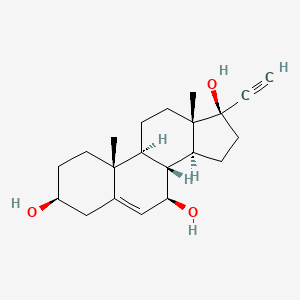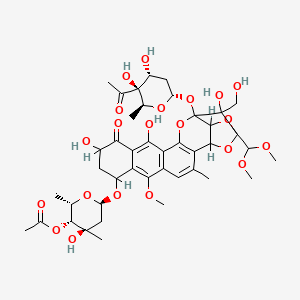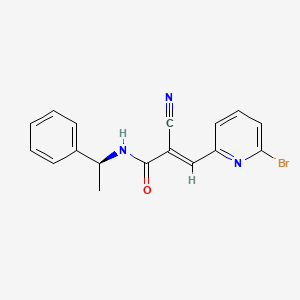
WP1066
描述
WP-1066 是一种新型的小分子抑制剂,靶向 Janus 激酶 2 (JAK2) 和信号转导及转录激活因子 3 (STAT3) 途径。它在抑制肿瘤生长和诱导各种癌细胞凋亡方面显示出巨大潜力。 WP-1066 因其抗肿瘤活性及其调节免疫反应的能力而被广泛研究 .
作用机制
WP-1066 通过抑制 JAK2 和 STAT3 途径发挥作用。该化合物与 JAK2 结合,阻止其磷酸化,进而阻止 STAT3 的活化。这种抑制导致参与细胞增殖、存活和免疫逃避的 STAT3 靶基因的下调。此外,WP-1066 通过激活 caspase 途径和促进细胞周期阻滞,诱导癌细胞凋亡 .
生化分析
Biochemical Properties
WP1066 interacts with several key enzymes and proteins, most notably JAK2 and STAT3 . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, consequently blocking JAK2’s downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways in a dose- and time-dependent manner . Moreover, this compound has been identified as a KV1.3 potassium channel blocker .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It significantly inhibits proliferation and induces apoptosis of cancer cells . This compound potently blocks constitutive and IL-6 induced STAT3 phosphorylation in cells in a dose-dependent manner . It also suppresses the expression of STAT3 dependent anti-apoptotic proteins including Bcl-xL and survivin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAK2 and STAT3. This compound inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways . Furthermore, this compound blocks KV1.3 channels in a dose-dependent manner with an IC50 of 3.2 μM and induces a hyperpolarizing shift of the steady-state inactivation curve .
Temporal Effects in Laboratory Settings
This compound demonstrates significant anti-tumor activity over time in laboratory settings. It has been shown to inhibit the growth of malignant glioma xenografts and decrease levels of phosphorylated STAT3 . Moreover, this compound has been shown to maintain tissue concentrations associated with drug activity in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound administered at 30mg/kg with a 12-hour delay, increased animal subject median survival to 58 days . Dose escalation of this compound to 60 mg/kg, administered simultaneously with another compound, completely abrogated the therapeutic combinatorial effect .
Metabolic Pathways
This compound is involved in the JAK2/STAT3 pathway, a critical metabolic pathway in many cancers . It inhibits the phosphorylation of JAK2 and degrades JAK2 protein, thereby blocking its downstream signal transducer and activator of transcription (STAT3) as well as phosphoinositide-3-kinase pathways .
Transport and Distribution
Studies have shown that this compound is capable of achieving and maintaining tissue concentrations associated with drug activity in vivo . Following administration, this compound was found to accumulate in tumor tissue many fold greater than the simultaneously measured plasma concentration .
Subcellular Localization
Given its role as an inhibitor of JAK2 and STAT3, it is likely that this compound interacts with these proteins in the cytoplasm where JAK-STAT signaling occurs
准备方法
合成路线和反应条件: WP-1066 是通过多步合成过程合成的,涉及以下关键步骤:
溴化: 起始原料 2-溴吡啶经溴化反应生成 6-溴-2-吡啶。
腈的形成: 然后将溴化化合物与氰化试剂反应,引入腈基,生成 6-溴-2-氰基吡啶。
工业生产方法: WP-1066 的工业生产涉及上述合成路线的放大。该工艺针对产率和纯度进行了优化,并严格控制温度、溶剂和反应时间等反应条件。最终产物使用重结晶和色谱等技术进行纯化,以确保高纯度和一致性 .
化学反应分析
反应类型: WP-1066 经历了几种类型的化学反应,包括:
氧化: WP-1066 在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可以在 WP-1066 上进行,以修饰其官能团。
常用试剂和条件:
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应.
主要产物:
氧化产物: WP-1066 的各种氧化衍生物。
还原产物: 具有修饰官能团的 WP-1066 的还原形式。
取代产物: 在溴或腈位置具有不同官能团的取代衍生物.
科学研究应用
WP-1066 具有广泛的科学研究应用,包括:
相似化合物的比较
WP-1066 与其他 JAK2 和 STAT3 抑制剂(如 AG490 和鲁索利替尼)进行比较。虽然 AG490 是一种早期一代抑制剂,其体内活性有限,但 WP-1066 在临床前研究中显示出优异的效力和疗效。鲁索利替尼是一种临床批准的 JAK1/2 抑制剂,其靶标范围比 WP-1066 更广,WP-1066 对 JAK2 和 STAT3 更具选择性 .
类似化合物:
AG490: 早期一代 JAK2 抑制剂,体内活性有限。
鲁索利替尼: 一种临床批准的 JAK1/2 抑制剂,靶标范围更广。
WP-1066 因其对 JAK2 和 STAT3 的选择性而脱颖而出,使其成为有希望的靶向癌症治疗候选药物。
属性
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUAJMPDXIRPKO-LQELWAHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235007 | |
| Record name | WP 1066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857064-38-1 | |
| Record name | WP 1066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857064381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WP 1066 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WP 1066 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WP1066 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WP-1066 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63V8AIE65T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




